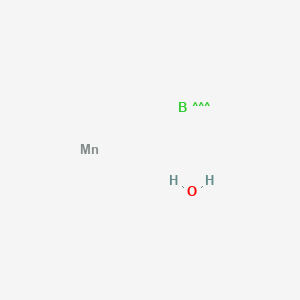
CID 156593763
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Boron manganese oxide (B4MnO7) is an inorganic compound that consists of boron, manganese, and oxygenThe compound typically appears as a reddish-white powder and is insoluble in water but soluble in dilute acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: Boron manganese oxide can be synthesized through various methods, including mechanical grinding, co-precipitation, ultrasonic mixing, and surface coating . One common laboratory method involves the reaction of industrial borax with manganese sulfate in an aqueous solution. The reaction mixture is stirred and heated, resulting in the formation of boron manganese oxide precipitate .
Industrial Production Methods: In industrial settings, boron manganese oxide is produced using a similar approach but on a larger scale. Industrial borax is dissolved in water, and any insoluble impurities are removed by filtration. The clear solution is then mixed with a solution of manganese sulfate, and the resulting mixture is stirred to form the boron manganese oxide precipitate. The precipitate is filtered, washed with a mixture of methanol and boric acid solution, and dried at 70-80°C .
Chemical Reactions Analysis
Types of Reactions: Boron manganese oxide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. It can act as a catalyst in oxidation reactions due to its high oxidative reactivity .
Common Reagents and Conditions:
Oxidation: Boron manganese oxide can be used as a catalyst in oxidation reactions involving organic compounds.
Reduction: The compound can be reduced using strong reducing agents such as sodium borohydride.
Substitution: Boron manganese oxide can participate in substitution reactions with other metal ions in solution.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in oxidation reactions, the products are typically oxidized organic compounds, while in reduction reactions, the products are reduced metal oxides .
Scientific Research Applications
Boron manganese oxide has a wide range of scientific research applications:
Mechanism of Action
The mechanism by which boron manganese oxide exerts its effects is primarily through its oxidative properties. The compound can facilitate the transfer of electrons in oxidation-reduction reactions, making it an effective catalyst. The molecular targets and pathways involved include the oxidation of organic compounds and the reduction of metal ions .
Comparison with Similar Compounds
Manganese oxide (MnO2): Known for its use in batteries and as a catalyst in oxidation reactions.
Boron oxide (B2O3): Used in the production of borosilicate glass and as a flux in metallurgy.
Manganese borate (MnB4O7): Similar in composition but differs in its specific applications and properties.
Uniqueness: Boron manganese oxide is unique due to its combination of boron and manganese, which imparts both oxidative and catalytic properties. This makes it particularly useful in applications requiring high oxidative reactivity and stability .
Properties
Molecular Formula |
BH2MnO |
|---|---|
Molecular Weight |
83.77 g/mol |
InChI |
InChI=1S/B.Mn.H2O/h;;1H2 |
InChI Key |
IPUOMNJSRUMHSM-UHFFFAOYSA-N |
Canonical SMILES |
[B].O.[Mn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















